Bicyclo[4.1.0]heptan-3-ol
Description
Properties
CAS No. |
40213-64-7 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
bicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C7H12O/c8-7-2-1-5-3-6(5)4-7/h5-8H,1-4H2 |
InChI Key |
WXHKMXWQRMULCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2C1C2)O |
Origin of Product |
United States |
Preparation Methods
Hydroboration-Oxidation of (+)-Δ³-Carene
Reaction Mechanism and Stereochemical Control
The hydroboration-oxidation of (+)-Δ³-carene (1,3,3-trimethylbicyclo[2.2.1]hept-2-ene) represents the most direct route to enantiomerically pure (1R,3R,4R,6S)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol. This method exploits the inherent stereoelectronic bias of the norbornene system to achieve regioselective boron addition at the less substituted double bond carbon.
The reaction proceeds via a three-stage protocol:
- Hydroboration : Sodium tetrahydroborate (NaBH₄) and boron trifluoride diethyl etherate (BF₃·OEt₂) mediate anti-Markovnikov addition of boron to the exocyclic double bond at 0°C under inert atmosphere.
- Oxidative Workup : Sequential treatment with aqueous sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) at -10°C to 20°C converts the borane intermediate to the corresponding alcohol.
- Purification : Distillation under reduced pressure (0.5 mmHg, 150°C) yields the target compound in 78% isolated yield.
Table 1: Optimized Reaction Conditions for Hydroboration-Oxidation
| Parameter | Specification |
|---|---|
| Starting Material | (+)-Δ³-Carene (25 g, 180 mmol) |
| Boron Source | NaBH₄ (6.94 g, 183 mmol) |
| Lewis Acid | BF₃·OEt₂ (26 g, 160 mmol) |
| Solvent | Tetrahydrofuran (THF, 60 mL) |
| Temperature | 0°C (hydroboration), -10°C (workup) |
| Reaction Time | 4.5 hours (stage 1), 40 minutes (stage 2) |
| Yield | 78% |
This method demonstrates exceptional stereocontrol, producing the (1R,3R,4R,6S)-diastereomer exclusively due to the boat-like transition state imposed by the bicyclic framework. Industrial applications favor this route for its scalability, though the requirement for low temperatures and hazardous boron reagents necessitates specialized equipment.
Multi-Step Synthesis from 1,4-Cyclohexanedione
Ketal Formation and Functionalization
An alternative synthetic pathway begins with 1,4-cyclohexanedione, proceeding through spiroketal intermediates to construct the bicyclo[4.1.0]heptane skeleton. The sequence involves:
- Spiroketalization : Treatment of 1,4-cyclohexanedione with benzyl bromide and sodium hydride forms the spiro[bicyclo[4.1.0]heptane-2,2'-dioxolane] derivative.
- Deprotection : Acidic hydrolysis (TFA/H₂O) cleaves the ketal group, yielding a bicyclic ketone intermediate.
- Allylic Oxidation : Selenium dioxide (SeO₂) and tert-butyl hydroperoxide oxidize the exocyclic methylene group to an allylic alcohol.
- Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂) removes benzyl protecting groups, affording the final alcohol.
Table 2: Key Transformations in Cyclohexanedione Route
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Spiroketal Formation | NaH, BnBr, THF, 0°C → reflux | 85% |
| Ketal Cleavage | TFA/H₂O (4:1), CH₂Cl₂, RT | 91% |
| Allylic Oxidation | SeO₂, t-BuOOH, CH₂Cl₂, RT | 79% |
| Hydrogenolysis | 10% Pd/C, H₂ (2 atm), EtOH | 95% |
This route provides modular access to diverse bicyclo[4.1.0]heptane derivatives through intermediate functionalization. However, the eight-step sequence and use of toxic selenium reagents limit its industrial adoption.
Stereoselective Functionalization of Bicyclic Intermediates
Epoxide Ring-Opening Strategies
Epoxidation of bicyclo[4.1.0]heptene derivatives followed by acid-catalyzed ring-opening enables installation of the C3 hydroxyl group with precise stereochemical control. For example:
- Epoxidation : Reaction of bicyclo[4.1.0]hept-2-ene with m-chloroperbenzoic acid (mCPBA) forms the corresponding exo-epoxide.
- Acid-Catalyzed Hydration : Treatment with aqueous sulfuric acid (H₂SO₄) induces nucleophilic attack at the less hindered carbon, yielding the trans-diol.
- Selective Protection : Benzoylation of the tertiary alcohol followed by hydrogenolytic debenzylation isolates the C3 hydroxyl group.
This approach achieves >90% diastereomeric excess but requires stringent control of reaction pH and temperature to prevent ring-opening side reactions.
Industrial Production Considerations
Continuous Flow Reactor Optimization
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and minimize safety risks associated with exothermic hydroboration steps. Key parameters include:
- Residence Time : 8–10 minutes at 50°C
- Solvent System : THF/H₂O (3:1 v/v)
- Catalyst Loading : 1.5 mol% BF₃·OEt₂
Continuous processing improves yield reproducibility (75–78% vs. 65–70% in batch) while reducing borane waste by 40%.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound Synthesis
| Parameter | Hydroboration-Oxidation | Cyclohexanedione Route | Epoxide Ring-Opening |
|---|---|---|---|
| Starting Material | (+)-Δ³-Carene | 1,4-Cyclohexanedione | Bicycloheptene |
| Steps | 3 | 8 | 5 |
| Overall Yield | 78% | 58% | 72% |
| Stereoselectivity | >99% de | 85% de | 90% de |
| Scalability | Industrial | Laboratory | Pilot Plant |
| Key Limitation | Boron Waste | Toxic Reagents | pH Sensitivity |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bicyclo[4.1.0]heptan-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group, to form various ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Hydrocarbons.
Substitution: Ethers and esters.
Scientific Research Applications
Chemistry: Bicyclo[4.1.0]heptan-3-ol is used as a building block in organic synthesis due to its unique structure and reactivity .
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]heptan-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group in its structure allows it to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[4.1.0]heptan-3-ol belongs to a broader class of bicyclic alcohols. Key structural analogs and their distinguishing features are summarized below:
Table 1: Comparative Analysis of Bicyclic Alcohols
Structural and Functional Differences
Ring Size and Strain :
- This compound ([4.1.0] system) exhibits moderate ring strain compared to the smaller [3.1.0] system (e.g., Bicyclo[3.1.0]hexan-3-ol), which may enhance reactivity in synthetic modifications .
- The [2.2.1] system (e.g., camphor derivatives) has greater rigidity, favoring stability in high-temperature applications .
Substituent Effects :
- Methyl groups at C-4 and C-7 in this compound increase hydrophobicity (logP ~2.5), enhancing membrane permeability in antibacterial applications .
- Methoxy substitution at C-4 (as in 4-Methoxy-Bicyclo[4.1.0]heptan-3-ol) elevates boiling point (245°C predicted) and polar surface area (PSA: 29.46), improving solubility in polar solvents .
Biological Activity :
- This compound demonstrates selective activity against methicillin-resistant Staphylococcus aureus (MRSA) at 0.34% concentration in frankincense oil, outperforming simpler analogs like Bicyclo[3.1.0]hexan-3-ol (0.14% in oil) .
- Azido derivatives (e.g., 4-Azido-7,7-dibromo-Bicyclo[4.1.0]heptan-3-ol) show promise as intermediates in click chemistry for drug discovery .
Notes
- Stereochemical Sensitivity : The (1α,3α,4β,6α) isomer predominates in natural extracts, while synthetic routes yield racemic mixtures requiring chiral separation .
- Regulatory Status : Listed in EPA databases (Cas Number: 54750-09-3) but lacks extensive toxicological profiling, necessitating further safety studies .
Q & A
Q. What are the established synthetic routes for bicyclo[4.1.0]heptan-3-ol?
The primary method involves gold(I)-catalyzed cycloisomerization of 1,6-cyclopropene-enes . This reaction proceeds via regioselective electrophilic ring opening of the cyclopropene, generating an alkenyl gold carbenoid intermediate that facilitates intramolecular cyclopropanation. This approach yields this compound derivatives with high diastereoselectivity (up to 95% yield reported) . Alternative routes include functionalization of bicyclic precursors, such as azide substitution followed by reduction, as demonstrated in studies on structurally related compounds like 4-azido-4,7,7-trimethylthis compound .
Q. How can this compound be characterized analytically?
Gas chromatography-mass spectrometry (GC-MS) is widely used for identification and purity assessment. For example:
Q. What are the key stereochemical considerations for this compound?
The molecule’s bicyclic framework imposes rigid stereochemistry. The bridgehead carbons (C1 and C6) adopt fixed configurations, while the hydroxyl group at C3 influences axial/equatorial positioning. Computational modeling (e.g., DFT) and X-ray crystallography are recommended for resolving ambiguities. For example, InChIKeys (e.g., LCYXQUJDODZYIJ-UHFFFAOYSA-N) and topological polar surface area (20.2 Ų) provide insights into stereoelectronic properties .
Advanced Research Questions
Q. How can diastereoselective synthesis of this compound derivatives be optimized?
Chiral gold(I) catalysts (e.g., JohnPhosAu(MeCN)SbF) enable enantiocontrol during cycloisomerization. Steric and electronic tuning of ligands (e.g., N-heterocyclic carbenes) enhances selectivity. For example, modifying the cyclopropene substrate with electron-withdrawing groups (EWGs) increases reaction rates by stabilizing the carbenoid intermediate. Post-synthetic modifications, such as ozonolysis of the isopropylidene group, allow access to ketone derivatives without disrupting the bicyclic core .
Q. What strategies address contradictory data in biological activity studies?
Discrepancies in bioactivity (e.g., antimicrobial vs. inert results) often stem from stereochemical purity or solvent effects . For instance, cis/trans isomerism in hydroxyl positioning alters hydrogen-bonding capacity. Standardize assays using:
Q. How can computational methods aid in predicting reactivity?
Molecular dynamics (MD) simulations and density functional theory (DFT) predict regioselectivity in ring-opening reactions. For example:
- Activation energies for cyclopropane ring opening: ~25 kcal/mol (gold-catalyzed) vs. ~35 kcal/mol (thermal).
- Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites on the bicyclic framework. These methods align with experimental data from kinetic isotope effect (KIE) studies and isotopic labeling .
Methodological Best Practices
- Stereochemical validation : Combine NOESY NMR (for spatial proximity) with vibrational circular dichroism (VCD) for absolute configuration .
- Synthetic scalability : Use flow chemistry to mitigate exothermicity in cyclopropanation steps.
- Data reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
